3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine
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Overview
Description
3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine is a specialized chemical compound with a pyridazine ring structure. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions, and a complex substituent at the 4 position, which includes deuterium-labeled groups. The deuterium labeling makes this compound particularly useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the deuterium-labeled substituent. One common method involves the reaction of 3,6-dichloropyridazine with a deuterium-labeled alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and deuterium exchange reactions. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under catalytic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyridazine ring.
Scientific Research Applications
3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine involves its interaction with specific molecular targets. The deuterium labeling can influence the compound’s stability and reactivity, making it a valuable tool in studying reaction mechanisms and metabolic processes. The exact pathways and targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the deuterium labeling and complex substituent.
4-Isopropyl-3,6-dichloropyridazine: Contains an isopropyl group instead of the deuterium-labeled substituent.
Uniqueness
The unique feature of 3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine is its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s physical and chemical properties, making it particularly useful in studies requiring precise tracking and analysis.
Properties
Molecular Formula |
C8H10Cl2N2 |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
3,6-dichloro-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]pyridazine |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
DTUZXHRABOWYAE-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=NN=C1Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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